molecular formula C9H11N3O B139276 5-(2-Aminoethyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 159417-87-5

5-(2-Aminoethyl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B139276
CAS No.: 159417-87-5
M. Wt: 177.2 g/mol
InChI Key: RYNJQEJBPAYCHR-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-1H-benzo[d]imidazol-2(3H)-one is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of o-phenylenediamine with ethyl chloroacetate, followed by cyclization and subsequent amination. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various benzimidazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

5-(2-Aminoethyl)-1H-benzo[d]imidazol-2(3H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The compound’s effects on cellular processes are mediated through its influence on molecular targets and pathways involved in cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Aminoethyl)-1H-benzo[d]imidazol-2(3H)-one is unique due to its benzimidazole core, which imparts specific biological activities and chemical reactivity.

Properties

CAS No.

159417-87-5

Molecular Formula

C9H11N3O

Molecular Weight

177.2 g/mol

IUPAC Name

5-(2-aminoethyl)-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C9H11N3O/c10-4-3-6-1-2-7-8(5-6)12-9(13)11-7/h1-2,5H,3-4,10H2,(H2,11,12,13)

InChI Key

RYNJQEJBPAYCHR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1CCN)NC(=O)N2

Canonical SMILES

C1=CC2=C(C=C1CCN)NC(=O)N2

Synonyms

2H-Benzimidazol-2-one,5-(2-aminoethyl)-1,3-dihydro-(9CI)

Origin of Product

United States

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